molecular formula C14H11F3N4O B8787471 5-(2-(Trifluoromethyl)-5-methoxy-1H-benzo[D]imidazol-1-YL)pyridin-2-amine CAS No. 951238-13-4

5-(2-(Trifluoromethyl)-5-methoxy-1H-benzo[D]imidazol-1-YL)pyridin-2-amine

Cat. No. B8787471
M. Wt: 308.26 g/mol
InChI Key: SXRGNIREDVQNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163777B2

Procedure details

To a solution of 2,2,2-Trifluoro-N-[5-(5-methoxy-2-trifluoromethyl-benzoimidazol-1-yl)-pyridin-2-yl]-acetamide (100 mg, 0.25 mmol) in methanol (20 ml) was added K2CO3 (510 mg, 3.69 mmol). The resultant solution was allowed to stir overnight at 65° C. The reaction progress was monitored by LCMS. After completion, the reaction mixture was quenched by adding 30 ml of H2O. The resultant solution was extracted three times with 30 ml of EtOAc and the organic layers were combined and dried over Na2SO4. After removal of the drying reagent and the solvent, the residue was purified by SGC using 1:3 EtOAc/petroleum ether as eluents to provide 80 mg (79%) of 5-(5-Methoxy-2-trifluoromethyl-benzoimidazol-1-yl)-pyridin-2-ylamine (gg) as a white solid. 1NMR (400 MHz, CDCl3) δ 8.11 (1H, s), 7.49 (1H, dd, J=2.16 Hz), 7.47 (1H, dd, J=2.16 Hz), 7.33 (1H, dd, J=8.8 Hz), 7.04 (1H, s), 6.69 (1H, dd, J=8.8 Hz), 5.08 (2H, s), 3.87 (3H, s) ppm.
Name
2,2,2-Trifluoro-N-[5-(5-methoxy-2-trifluoromethyl-benzoimidazol-1-yl)-pyridin-2-yl]-acetamide
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C([NH:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]2[C:16]3[CH:17]=[CH:18][C:19]([O:21][CH3:22])=[CH:20][C:15]=3[N:14]=[C:13]2[C:23]([F:26])([F:25])[F:24])=[CH:8][N:7]=1)=O.C([O-])([O-])=O.[K+].[K+]>CO>[CH3:22][O:21][C:19]1[CH:18]=[CH:17][C:16]2[N:12]([C:9]3[CH:10]=[CH:11][C:6]([NH2:5])=[N:7][CH:8]=3)[C:13]([C:23]([F:26])([F:24])[F:25])=[N:14][C:15]=2[CH:20]=1 |f:1.2.3|

Inputs

Step One
Name
2,2,2-Trifluoro-N-[5-(5-methoxy-2-trifluoromethyl-benzoimidazol-1-yl)-pyridin-2-yl]-acetamide
Quantity
100 mg
Type
reactant
Smiles
FC(C(=O)NC1=NC=C(C=C1)N1C(=NC2=C1C=CC(=C2)OC)C(F)(F)F)(F)F
Name
Quantity
510 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
to stir overnight at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion, the reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by adding 30 ml of H2O
EXTRACTION
Type
EXTRACTION
Details
The resultant solution was extracted three times with 30 ml of EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the drying reagent
CUSTOM
Type
CUSTOM
Details
the solvent, the residue was purified by SGC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC2=C(N(C(=N2)C(F)(F)F)C=2C=CC(=NC2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 103.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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